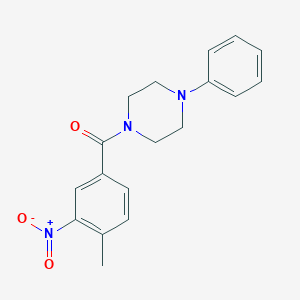![molecular formula C15H11N3O3 B5603107 N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide](/img/structure/B5603107.png)
N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- The synthesis of compounds similar to "N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide" often involves multiple steps, including acylation, catalytic hydrogenation, and esterification. For instance, the synthesis of 4-Amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide, a related compound, involved using methanol as solvent and Raney-Ni as a catalyst (Mao Duo, 2000).
Molecular Structure Analysis
- X-ray diffraction methods are typically employed to determine the molecular structure of these compounds. The crystal structure of N-Phenyl-4-nitrobenzamidoxime, for example, revealed specific configurations and bond angles between different groups in the molecule (Buzykin et al., 1995).
Chemical Reactions and Properties
- Chemical reactions of compounds like "this compound" can involve interactions such as hydrogen bonding. For example, N-(4-nitrobenzoyl)-N'-phenylhydrazine forms a complex three-dimensional framework through hydrogen bonding (Wardell et al., 2007).
Physical Properties Analysis
- The physical properties of these compounds are often characterized using spectroscopic techniques. Studies on similar compounds like 2-[4-(4-nitrobenzamido)phenyl]benzothiazole used Infrared and Raman spectroscopy to determine molecular structures and vibrational frequencies (Ünsalan et al., 2020).
Chemical Properties Analysis
- Detailed studies on the chemical properties of these compounds include investigations into their reactivity, stability, and potential interactions with other chemical entities. For example, the reaction of Arylmalononitriles with Nitric Acid demonstrated unique properties and tautomerism in 4-Nitrophenylmalononitrile (Suzuki et al., 1988).
Wissenschaftliche Forschungsanwendungen
Structural Studies and Molecular Dimensions
- Molecular Structure Analysis : N-phenyl-2-nitrobenzamide, a compound structurally similar to N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide, exhibits a molecular structure with strongly hydrogen-bonded molecules. This structure could be a precursor to acridone alkaloids, showcasing the compound's potential in biosynthesis studies (Jackson et al., 2002).
Crystallography and Molecular Conformation
- Crystal and Molecular Structure : Studies on N-phenyl-4-nitrobenzamidoxime, closely related to this compound, highlight its distinct crystal structure and molecular conformation, which could be relevant in understanding the behavior of similar compounds (Buzykin et al., 1995).
Synthesis and Characterization
- Novel Compounds and Synthesis : A novel diamine with structural elements similar to this compound has been synthesized, indicating potential applications in polymer science. This compound was used to prepare polyimides, showcasing the potential of this compound in materials science (Mehdipour‐Ataei et al., 2004).
Chemical Analysis and Computational Studies
- Spectroscopic Properties and DFT Calculation : Detailed spectroscopic analysis and density functional theory calculations have been performed on compounds structurally similar to this compound. This kind of study is crucial for understanding the electronic properties and reactivity of such compounds (He et al., 2014).
Potential in Drug Synthesis and Modification
- Drug Synthesis and Modification : Research has shown the synthesis and modification of compounds structurally related to this compound for potential use in drug development and medical applications. This indicates the compound's relevance in pharmacology (Bai-cheng, 2009).
Eigenschaften
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c16-10-9-11-1-5-13(6-2-11)17-15(19)12-3-7-14(8-4-12)18(20)21/h1-8H,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAPATHRANATHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5603033.png)
![1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5603034.png)
![1-cyclopropyl-N-[(4,6-dimethyl-2-pyridinyl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5603041.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603046.png)
![2-[(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)carbonyl]-4H-chromen-4-one](/img/structure/B5603052.png)
![1-cyclopropyl-5-oxo-N-[1-(2-pyrazinyl)-4-piperidinyl]-3-pyrrolidinecarboxamide](/img/structure/B5603076.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-[3-(3-methoxyphenyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603087.png)

![N,4,6-trimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5603100.png)
![(1S*,5R*)-6-benzyl-3-(2-quinoxalinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603102.png)
![4-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-piperidin-1-ylpyrimidine](/img/structure/B5603104.png)
![11-(2-isopropoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5603115.png)
![N-[4-(3-methyl-1-piperidinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5603120.png)